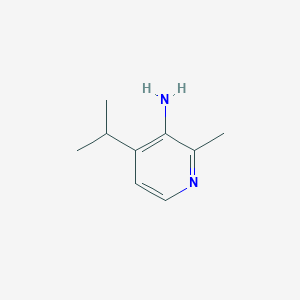

4-Isopropyl-2-methylpyridin-3-amine

Description

Propriétés

Formule moléculaire |

C9H14N2 |

|---|---|

Poids moléculaire |

150.22 g/mol |

Nom IUPAC |

2-methyl-4-propan-2-ylpyridin-3-amine |

InChI |

InChI=1S/C9H14N2/c1-6(2)8-4-5-11-7(3)9(8)10/h4-6H,10H2,1-3H3 |

Clé InChI |

WFAMAELIIMWOMF-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC=CC(=C1N)C(C)C |

Origine du produit |

United States |

Synthetic Methodologies for 4 Isopropyl 2 Methylpyridin 3 Amine and Analogues

Established Synthetic Routes to Substituted Pyridin-3-amines

The construction of the pyridine (B92270) ring is a foundational aspect of synthesizing pyridin-3-amines. acsgcipr.orgbaranlab.org Traditional methods often involve the condensation of aldehydes and ammonia (B1221849), or the cyclization of nitriles and alkynes. numberanalytics.com Over time, these have been refined, and new strategies have emerged.

Organocatalyzed Formal (3+3) Cycloaddition Reactions

A significant advancement in pyridine synthesis is the development of organocatalyzed formal (3+3) cycloaddition reactions. acs.orgnih.govresearchgate.net This method provides a practical route to tri- or tetrasubstituted pyridines from readily available enamines and unsaturated aldehydes or ketones. acs.orgnih.govresearchgate.net Notably, this approach has been successfully applied to the synthesis of 2-isopropyl-4-methylpyridin-3-amine (B2359670) on a 50-gram scale, a compound that serves as a key raw material in the manufacturing of sotorasib. acs.orgnih.govresearchgate.net

Mechanistic studies, including two-dimensional nuclear magnetic resonance (NMR) spectroscopy, have been crucial in understanding this transformation. acs.orgnih.gov These investigations revealed that the reaction proceeds through the formation of a stable off-cycle species before the pyridine ring is formed. acs.orgnih.gov The roles of catalysts such as FeCl3 and pyrrolidine (B122466) hydrochloride in promoting the reaction have also been elucidated through in situ kinetic analysis and control NMR studies. acs.orgnih.gov

Table 1: Key Features of Organocatalyzed (3+3) Cycloaddition for Pyridine Synthesis

| Feature | Description | Reference |

| Reactants | Enamines and enal/ynal/enone substrates | acs.org, nih.gov |

| Products | Tri- or tetrasubstituted pyridine scaffolds | acs.org, nih.gov |

| Catalysts | Organocatalysts, FeCl3, pyrrolidine hydrochloride | acs.org, nih.gov |

| Scale | Demonstrated on a 50 g scale | acs.org, nih.gov |

| Application | Synthesis of 2-isopropyl-4-methylpyridin-3-amine | acs.org, nih.gov |

Strategies for Pyridine Ring Formation

The majority of pyridine ring syntheses rely on two primary strategies: the condensation of carbonyl compounds and cycloaddition reactions. baranlab.org While other methods like ring expansion from five-membered rings exist, they are often limited by low yields or narrow applicability. baranlab.org

Condensation approaches include the simple reaction of 2,3-ene-1,5-diones with ammonia. baranlab.org A more straightforward variation involves the condensation of 1,5-diones followed by an oxidation step. baranlab.org The Hantzsch pyridine synthesis is a classic example, typically involving a 2:1:1 mixture of a β-keto acid, an aldehyde, and ammonia or its salt. wikipedia.org

Cycloaddition reactions, particularly the Diels-Alder reaction, offer another powerful tool for constructing pyridine rings. baranlab.orgnih.gov Inverse-demand Diels-Alder reactions using heterocyclic azadienes have become a favored method. baranlab.org These reactions are often followed by either the extrusion of a part of the resulting bicycle in a retro-[4+2] reaction or the scission of the bridge to form the pyridine ring. baranlab.org

Amination and Alkylation Approaches

Introducing amino and alkyl groups onto a pre-existing pyridine ring is a common strategy for synthesizing substituted pyridin-3-amines. Direct amination of pyridines can be challenging but various methods have been developed. One approach involves converting the pyridine to a phosphonium (B103445) salt, which then reacts with sodium azide (B81097) to form an iminophosphorane. nih.gov This versatile intermediate can be hydrolyzed to the corresponding heteroaryl aniline. nih.gov

The Chichibabin reaction is a classical method for the amination of pyridines, though it typically introduces the amino group at the 2- or 4-position. numberanalytics.com More recent methods allow for the C2-amination of pyridines with primary alkyl amines using sodium hydride and lithium iodide. orgsyn.org

Alkylation of pyridines can be achieved through various methods, including reacting the pyridine with alkyl halides, which leads to the alkylation of the nitrogen atom. wikipedia.org Dealkylation of alkylated pyridines, often obtained as byproducts in other syntheses, can also be a route to desired pyridine derivatives. wikipedia.org

Novel and Improved Synthetic Approaches

The demand for more efficient, cost-effective, and environmentally friendly methods for synthesizing heterocyclic compounds like 4-isopropyl-2-methylpyridin-3-amine drives continuous innovation in process chemistry.

Scalable Process Development in Heterocyclic Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges. princeton-acs.orgyoutube.com Process development chemists focus on optimizing reaction conditions, work-ups, and isolations to improve throughput and reduce the process mass intensity (PMI). princeton-acs.org This often involves a deep understanding of the reaction mechanism and the application of statistical design of experiments (DoE) to identify robust and scalable conditions. elsevierpure.comacs.org

For heterocyclic compounds, this can involve developing novel dehydrogenation methods or ensuring the thermochemical safety of synthetic steps. elsevierpure.com A key aspect is often the control of product purity, which can be achieved through methods like crystallization of an intermediate. elsevierpure.com The development of scalable processes for active pharmaceutical ingredients (APIs) often requires a systematic approach to create, prove, and improve a chemical process. youtube.com

Table 2: Considerations for Scalable Heterocyclic Synthesis

| Consideration | Description | Reference |

| Process Optimization | Improving reaction conditions, work-up, and isolation for higher throughput and lower PMI. | princeton-acs.org |

| Safety | Ensuring the thermochemical safety of all synthetic steps. | elsevierpure.com |

| Purity Control | Utilizing techniques like intermediate crystallization to control final API quality. | elsevierpure.com |

| Reproducibility | Ensuring the chemical process performs consistently at larger scales. | youtube.com |

| Cost-Effectiveness | Minimizing the cost of reagents, solvents, and purification methods. | youtube.com |

Green Chemistry Principles in Aminopyridine Production

The principles of green chemistry are increasingly being applied to the synthesis of pyridines and their derivatives to minimize environmental impact. acsgcipr.org This includes the use of environmentally benign solvents, catalysts, and reagents.

One-pot multicomponent reactions are particularly favored as they reduce the number of synthetic steps and the amount of waste generated. acsgcipr.orgnih.govnih.gov For instance, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been achieved through a one-pot reaction using enaminones as key precursors under solvent-free conditions. nih.gov Another green approach involves the use of ethanol, a renewable solvent, in the synthesis of pyridine-derived Schiff bases at room temperature, which offers a higher yield compared to conventional refluxing methods. ijcrcps.com

The ideal green synthesis of a pyridine ring would involve an uncatalyzed multicomponent reaction where the aromatic system is formed directly by the elimination of a small, benign molecule like water. acsgcipr.org If an oxidation step is necessary, the use of atom-efficient and green oxidants like O2 or H2O2 is preferred over heavy metals or less efficient oxidants. acsgcipr.org

Mechanistic Investigations of Synthetic Pathways

Understanding the underlying mechanisms of pyridine ring formation is crucial for optimizing reaction conditions, improving yields, and minimizing byproducts. This section delves into the characterization of off-cycle species, kinetic analyses, the role of specific catalysts and additives, and the computational analysis of transition states in relevant cycloaddition reactions.

Reaction Off-Cycle Species Characterization

In transition metal-catalyzed syntheses, the identification of off-cycle species is paramount for understanding catalyst deactivation and improving catalytic efficiency. While specific studies on this compound are not prevalent, mechanistic investigations into related iron-catalyzed pyridine syntheses provide significant insights.

Kinetic Analysis of Reaction Progress

Kinetic analysis provides a quantitative understanding of reaction rates, allowing for the optimization of parameters such as temperature, concentration, and catalyst loading. For pyridine syntheses, which often involve multi-component condensation reactions, the kinetics can be complex.

A kinetic study on the synthesis of 2-methyl-5-ethyl pyridine (MEP), an analogue of the target compound, from acetaldehyde (B116499) ammonia trimer (AAT) and paraldehyde (B1678423) provides a relevant model. researchgate.netrsc.org Using operando Raman spectroscopy, a kinetic model involving four primary reactions was developed to describe the formation of MEP and its associated side products. rsc.org This model successfully incorporated the effects of reactant concentration, temperature, and the concentration of an ammonium (B1175870) acetate (B1210297) promoter. researchgate.netrsc.org Further studies involving the condensation reaction of C4H4+ with pyridine have noted an observable kinetic isotope effect, suggesting that C-H bond cleavage is involved in the rate-determining step of that specific pathway. researchgate.net In classic condensation routes like the Hantzsch pyridine synthesis, reactions are often characterized as being slow and yielding only moderate amounts of product, underscoring the importance of kinetic optimization through techniques like microwave heating to improve conversion times and yields. acsgcipr.org

Role of Catalysts and Additives (e.g., FeCl₃, Pyrrolidine Hydrochloride)

Catalysts and additives play a pivotal role in directing the course of pyridine synthesis, often by activating substrates or stabilizing key intermediates.

Ferric Chloride (FeCl₃): Iron(III) chloride is an inexpensive, earth-abundant, and effective Lewis acid catalyst for various pyridine syntheses. rsc.orgrsc.org It is prominently used in four-component reactions where it catalyzes nucleophilic addition and intermolecular cyclization steps. acs.orgresearchgate.net A plausible mechanism involves the activation of a carbonyl group by the Lewis acidic Fe(III) center, facilitating a Knoevenagel condensation. The resulting intermediate is then activated for a Michael addition, followed by cyclization and dehydration/aromatization to furnish the polysubstituted pyridine ring. acs.org The efficiency of FeCl₃ has been demonstrated in one-pot syntheses that proceed under mild conditions to afford a broad range of pyridine derivatives in moderate to good yields. acs.orgwikipedia.org

Pyrrolidine and Pyrrolidine Hydrochloride: Pyrrolidine, a cyclic secondary amine, is a widely used organocatalyst in condensation reactions that lead to pyridine synthesis. wikipedia.org Its primary role is to act as a nucleophilic catalyst to form a key enamine intermediate from a ketone or aldehyde substrate. wikipedia.orgwikiwand.comjuniperpublishers.com This enamine is significantly more nucleophilic than the corresponding enol or enolate, allowing it to efficiently participate in subsequent C-C bond-forming reactions, such as Michael additions. organic-chemistry.orgmdpi.com This strategy is central to the Boger pyridine synthesis, where an enamine reacts as the dienophile in an inverse-electron demand Diels-Alder reaction. wikipedia.orgwikiwand.combaranlab.org

| Catalyst/Additive | Synthetic Route | Mechanistic Role |

| FeCl₃ | Four-Component Condensation | Lewis acid catalyst; activates carbonyl groups for nucleophilic attack (Knoevenagel/Michael additions). acs.orgwikipedia.org |

| Pyrrolidine | Boger Synthesis, Knoevenagel Condensation | Forms a highly nucleophilic enamine intermediate from a carbonyl compound, facilitating subsequent C-C bond formation. wikipedia.orgwikiwand.comjuniperpublishers.com |

| Pyrrolidine Hydrochloride | Acid-Promoted Condensations | Acts as a proton source and exists in equilibrium with pyrrolidine, modulating the concentration of the active enamine catalyst. |

Transition State Analysis in Cycloaddition Processes

Cycloaddition reactions are powerful, atom-economical methods for constructing the pyridine ring. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the transition states of these complex transformations.

For the synthesis of pyridines via a metal-free intramolecular [2+2+2] cycloaddition, computational analysis has compared different mechanistic pathways. nih.govnih.gov The analysis of a concerted [2+2+2] cycloaddition revealed a very high activation barrier. nih.gov In contrast, a stepwise mechanism involving an initial ene reaction followed by an intramolecular hetero-Diels-Alder reaction was found to be more favorable, with the initial ene reaction being the rate-determining step. nih.govnih.gov The distortion-interaction model is a key tool in these analyses, breaking down the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted fragments. nih.govnih.gov

In transition metal-catalyzed [2+2+2] cycloadditions, computational studies have also provided mechanistic clarity. For rhodium-catalyzed reactions, the oxidative coupling of two alkyne molecules to form a rhodacyclopentadiene intermediate is generally more favorable than the initial coupling of an alkyne and a nitrile. researchgate.netrsc.org The subsequent insertion of the nitrile into the metallacycle leads to the formation of the pyridine ring. researchgate.net

Stereoselective Synthesis Considerations

For substituted pyridines with stereogenic centers, controlling the stereochemical outcome is a significant synthetic challenge. This is typically addressed through stereoselective synthesis or by resolving a racemic mixture.

Chiral Resolution Techniques in Pyridine Chemistry

Chiral resolution is a common strategy for separating enantiomers from a racemic mixture. The primary methods employed in pyridine chemistry are enzymatic resolution and the formation of diastereomeric salts. wikipedia.org

Diastereomeric Salt Formation: This classical resolution technique involves reacting a racemic mixture (e.g., a chiral carboxylic acid or amine) with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Due to their different physical properties, these diastereomers often exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization. kiko-tech.co.jpnih.gov

For example, a racemic carboxylic acid derivative of a pyridine can be resolved using a chiral base like (+)-cinchotoxine or quinidine. nih.govnih.gov Similarly, a racemic aminopyridine can be reacted with a chiral acid, such as (S)-mandelic acid or tartaric acid, to form separable diastereomeric salts. wikipedia.orgnih.gov After separation, the desired enantiomer is recovered by breaking the salt, typically through an acid-base workup. The choice of resolving agent and solvent is critical and often determined empirically through screening. kiko-tech.co.jp

Enzymatic Resolution: Enzymatic methods offer a highly selective alternative for chiral resolution under mild conditions. nih.gov Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and amines. researchgate.net In a typical lipase-catalyzed resolution of a racemic pyridyl alcohol, an acyl donor like vinyl acetate is used. The enzyme selectively acetylates one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other, leaving the unreacted (S)-alcohol enantiomer in high enantiomeric purity. researchgate.net These two compounds, the acetylated and unacetylated enantiomers, can then be separated using standard chromatographic techniques. This method has been applied successfully to a wide range of pyridyl ethanols. researchgate.net

| Resolution Technique | Principle | Example Resolving Agent / Enzyme | Advantages |

| Diastereomeric Salt Formation | Racemate + Chiral Resolving Agent → Separable Diastereomeric Salts. wikipedia.org | Tartaric Acid, (S)-Mandelic Acid, Quinidine. wikipedia.orgnih.govnih.gov | Applicable to a wide range of acidic and basic compounds; scalable. kiko-tech.co.jp |

| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer of a racemate. nih.gov | Candida antarctica Lipase (CAL). researchgate.net | High enantioselectivity; mild reaction conditions; reusable catalyst. researchgate.net |

Diastereoselective and Enantioselective Approaches to Pyridine Systems

The generation of stereochemically defined centers in pyridine frameworks is a important objective in modern synthetic chemistry, driven by the prevalence of chiral pyridine motifs in pharmaceuticals and functional materials. While the synthesis of this compound itself is not extensively detailed in the context of stereoselective methodologies in the reviewed literature, a considerable body of research exists on diastereoselective and enantioselective approaches to analogous substituted pyridine systems. These methods provide a foundational basis for the potential stereocontrolled synthesis of this specific compound and its derivatives.

Key strategies in this field often rely on the dearomative functionalization of pyridinium (B92312) salts or the use of chiral catalysts to control the stereochemical outcome of bond-forming reactions. These approaches introduce chirality and can establish multiple stereocenters with high levels of diastereoselectivity and enantioselectivity.

One prominent strategy involves the dearomative trifunctionalization of pyridinium salts. For instance, a highly diastereoselective dearomative trifunctionalization of pyridinium salts with o-hydroxyl aromatic azomethine ylides has been developed. rsc.org This method leads to the formation of structurally complex and crowded chroman-pyrrolidine-hydrogenated pyridine fused pentacycles. rsc.org Such a strategy highlights the potential for creating multiple stereocenters in a single, highly controlled step.

Another powerful approach is the catalytic asymmetric functionalization of pyridine derivatives. For example, the C3-allylation of pyridines has been achieved through a tandem borane (B79455) and iridium catalysis. acs.org This process involves the initial hydroboration of the pyridine to generate a nucleophilic dihydropyridine, which then undergoes an enantioselective iridium-catalyzed allylation, followed by oxidative aromatization. acs.org This method has demonstrated excellent enantioselectivity, with up to >99% ee, and is suitable for the late-stage functionalization of complex molecules. acs.org

Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with activated pyridines provide a route to 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. organic-chemistry.org These intermediates can be further reduced to access a diverse range of enantioenriched 3-substituted piperidines. organic-chemistry.org The development of chiral nucleophilic pyridine catalysts, such as TADMAP, has also enabled enantioselective rearrangements to form products with quaternary carbon centers in good yields and with practical levels of enantiomeric excess. nih.gov

The synthesis of chiral pyridine-containing ligands for use in asymmetric catalysis is another significant area of research. A modular approach has been used to synthesize enantiomerically pure pyridyl alcohols and C2-symmetric 2,2'-bipyridines, where the chirality is derived from the chiral pool. diva-portal.org These ligands have been successfully employed in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, demonstrating the transfer of stereochemical information from the ligand to the product. diva-portal.org

The table below summarizes selected diastereoselective and enantioselective methods applicable to the synthesis of functionalized pyridine systems, which could be conceptually adapted for the synthesis of chiral analogues of this compound.

| Methodology | Catalyst/Reagent | Substrate | Product | Stereochemical Outcome | Reference |

| Dearomative Trifunctionalization | o-hydroxyl aromatic azomethine ylides | Pyridinium salts | Chroman-pyrrolidine-hydrogenated pyridine fused pentacycles | High diastereoselectivity | rsc.org |

| Asymmetric C3-Allylation | Borane and Iridium catalyst | Pyridines | C3-allylated pyridines | Up to >99% ee | acs.org |

| Asymmetric Reductive Heck Reaction | Rhodium catalyst | Arylboronic acids and phenyl pyridine-1(2H)-carboxylate | 3-substituted tetrahydropyridines | High enantioselectivity | organic-chemistry.org |

| Enantioselective Rearrangement | TADMAP (chiral DMAP catalyst) | Oxazolyl phenyl carbonates | Azlactones with quaternary carbon | Good yield and practical ee | nih.gov |

| Enantioselective Addition | Diethylzinc with chiral pyridyl alcohol ligands | Benzaldehyde | Chiral secondary alcohols | Determined by ligand's absolute configuration | diva-portal.org |

Chemical Reactivity and Derivatization of 4 Isopropyl 2 Methylpyridin 3 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution (EAS) reactions challenging. libretexts.orgquora.com The ring nitrogen atom is basic and will be protonated under the strongly acidic conditions often required for EAS, further deactivating the ring towards electrophilic attack. rsc.org However, the substituents on the ring—an amino group and two alkyl groups—influence the regioselectivity and feasibility of such reactions.

The primary amino group at the 3-position is a powerful activating group and directs electrophiles to the ortho and para positions. In this case, the available positions are C2, C4, and C6. The C2 and C4 positions are already substituted. Therefore, electrophilic attack would be directed to the C6 position. The isopropyl group at C2 and the methyl group at C4 are weakly activating alkyl groups that also direct incoming electrophiles, further reinforcing potential substitution at the C6 position.

Despite the activating nature of the amine, carrying out EAS reactions like nitration or halogenation often requires protecting the amine, for instance, as an amide (e.g., pivaloylamino). This prevents protonation and moderates the reactivity. acs.org For an N-protected derivative of 4-isopropyl-2-methylpyridin-3-amine, electrophilic substitution would be expected to occur primarily at the C6 position, which is ortho to the activating amino group and sterically accessible.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile (E+) | Predicted Major Product | Rationale |

|---|---|---|

| Nitrating agent (HNO₃/H₂SO₄) | 6-Nitro-4-isopropyl-2-methylpyridin-3-amine (with protection) | The amino group is a strong ortho, para-director, making the C6 position the most electronically enriched and sterically accessible site. |

| Halogenating agent (Br₂/FeBr₃) | 6-Bromo-4-isopropyl-2-methylpyridin-3-amine (with protection) | Similar to nitration, halogenation is directed to the position activated by the amino group. |

Nucleophilic Substitution Reactions Involving the Amine and Pyridine Moiety

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored at the C2, C4, and C6 positions, especially if a good leaving group is present. In the case of this compound, there are no inherent leaving groups on the ring. Therefore, direct SNAr is not a primary reaction pathway.

However, derivatization can introduce such leaving groups. For instance, if the amino group at C3 were converted to a diazonium salt, it could be displaced by a variety of nucleophiles in a Sandmeyer-type reaction. More relevant is the Chichibabin reaction, where pyridine reacts with sodium amide (NaNH₂) to introduce an amino group, typically at the C2 or C6 position. quora.com For the title compound, this reaction is not applicable as it already possesses an amino group and the relevant positions are either substituted or would lead to a different product.

Transformations at the Primary Amine Functionality

The primary amine at the C3 position is a key site for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

The primary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Table 2: Representative Acylation Reactions

| Acylating Agent | Product |

|---|---|

| Acetyl chloride | N-(4-isopropyl-2-methylpyridin-3-yl)acetamide |

| Benzoyl chloride | N-(4-isopropyl-2-methylpyridin-3-yl)benzamide |

These amide derivatives are important for several reasons. As mentioned, they can serve as protecting groups during electrophilic substitution on the pyridine ring. acs.org Furthermore, the introduction of different acyl groups can significantly modify the biological activity of the parent molecule.

The nitrogen atom of the primary amine is nucleophilic and can be alkylated by reaction with alkyl halides. This reaction can proceed stepwise to form secondary and tertiary amines, and ultimately, quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. The pyridine ring nitrogen can also be alkylated, leading to pyridinium (B92312) salts, though this typically requires more forcing conditions.

Primary to Secondary Amine: Reaction with one equivalent of an alkyl halide (e.g., methyl iodide) would yield N-methyl-4-isopropyl-2-methylpyridin-3-amine.

Secondary to Tertiary Amine: Further reaction would produce N,N-dimethyl-4-isopropyl-2-methylpyridin-3-amine.

Tertiary to Quaternary Ammonium Salt: The tertiary amine can react with another equivalent of alkyl halide to form a quaternary ammonium salt, such as 3-(trimethylammonio)-4-isopropyl-2-methylpyridine iodide.

The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (commonly formaldehyde), and an active hydrogen compound (like a ketone or another enolizable carbonyl). wikipedia.orgbyjus.comorganic-chemistry.org this compound, as a primary amine, can participate in this reaction. byjus.com

The reaction mechanism begins with the formation of an iminium ion from the amine and formaldehyde. organicchemistrytutor.comchemistrysteps.com This electrophilic iminium ion then reacts with the enol form of a ketone, resulting in a β-amino-carbonyl compound known as a Mannich base. wikipedia.org This reaction is a powerful tool for C-C bond formation and the introduction of an aminomethyl group.

Example of a Mannich Reaction:

Reactants: this compound, formaldehyde, and acetophenone.

Product: 3-((4-isopropyl-2-methylpyridin-3-yl)amino)-1-phenylpropan-1-one.

For analytical purposes, such as high-performance liquid chromatography (HPLC), primary amines are often derivatized to introduce a chromophore or fluorophore, enhancing detection. libretexts.orgnih.gov

One common derivatizing agent is phenyl isothiocyanate (PITC). nih.gov It reacts with the primary amine of this compound to form a phenylthiourea (B91264) derivative. This derivative can be easily detected by UV spectroscopy, allowing for sensitive quantification.

Table 3: Common Derivatizing Agents for Primary Amines

| Derivatizing Agent | Resulting Derivative | Purpose of Derivatization |

|---|---|---|

| Phenyl isothiocyanate (PITC) | Phenylthiourea | UV detection in HPLC nih.gov |

| Dansyl chloride | Dansyl amide | Fluorescence detection |

| o-Phthaldialdehyde (OPA) | Isoindole | Fluorescence detection nih.gov |

This derivatization is crucial for quantitative analysis in various matrices, including biological samples and environmental monitoring. science.gov

Functionalization of Isopropyl and Methyl Side Chains

The functionalization of the isopropyl and methyl groups attached to the pyridine ring of this compound represents a synthetic challenge. Typically, alkyl chains on aromatic rings are relatively inert. Their transformation generally requires conditions that can overcome the high bond dissociation energy of C(sp³)–H bonds.

Hypothetically, free-radical halogenation could introduce functionality, but this method often suffers from a lack of selectivity, potentially leading to a mixture of products halogenated at the isopropyl and methyl groups, as well as on the pyridine ring itself. A more controlled approach would involve selective oxidation. For instance, oxidation of the methyl group could potentially yield a carboxylic acid, while oxidation of the isopropyl group could lead to a tertiary alcohol. However, such transformations would need to contend with the sensitive amino group and the pyridine nitrogen, which could be prone to oxidation or could coordinate to and deactivate metal-based oxidants.

Modern synthetic methods are continuously being developed for such selective C–H functionalization, but specific applications to this compound have not been documented in readily available literature.

Metal-Catalyzed Transformations and Ligand Applications

The true synthetic potential of this compound likely lies in its application in metal-catalyzed reactions. The presence of two nitrogen atoms—the pyridine ring nitrogen and the exocyclic amino group—makes it an excellent candidate as a ligand for transition metals, which can, in turn, mediate a variety of chemical transformations.

Utilization as a Ligand in Transition Metal Catalysis

The structure of this compound is well-suited for acting as a chelating ligand. The pyridine nitrogen and the adjacent C3-amino group can form a stable five-membered ring upon coordination to a metal center. Aminopyridine derivatives are widely recognized for their ability to form stable complexes with a variety of transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper. rsc.orgresearchgate.net

These aminopyridinato ligands are valued for their flexible binding modes and the ability to fine-tune the electronic and steric properties of the resulting metal complex through substitution on the pyridine ring. vot.pl The deprotonated amino group can form a strong metal-amido bond, creating a robust bidentate anionic ligand. vot.pl Such complexes are of significant interest for their catalytic activity in processes like olefin polymerization and various cross-coupling reactions. vot.plcjcatal.compvpcollegepatoda.org The coordination of this compound could stabilize the metal center, modulate its reactivity, and influence the selectivity of catalytic transformations. ekb.eg

Table 1: Potential Transition Metal Complexes with Aminopyridine Ligands

| Metal Center | Potential Application | Relevant Literature |

|---|---|---|

| Palladium (Pd) | Cross-coupling reactions, C-H activation | rsc.orgacs.orgnih.gov |

| Rhodium (Rh) | Annulation, C-H activation, Cycloaddition | rsc.orgnih.gov |

| Iridium (Ir) | C-H activation, Annulation | rsc.orgresearchgate.net |

| Ruthenium (Ru) | C-H arylation | rsc.orgnih.gov |

| Copper (Cu) | C-N cross-coupling, Annulation | rsc.orgresearchgate.netrsc.org |

This table illustrates the potential of the aminopyridine scaffold based on documented applications of related ligands.

Participation in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthesis, and this compound could participate in several ways.

First, if the pyridine ring is functionalized with a halide (e.g., at the C5 or C6 position), the resulting halo-aminopyridine could serve as an electrophilic coupling partner. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines with various amines have been successfully demonstrated to produce N³-substituted-2,3-diaminopyridines. acs.orgnih.gov This suggests that a halogenated derivative of this compound could similarly couple with nucleophiles like amines, boronic acids (Suzuki coupling), or organozinc reagents (Negishi coupling).

Second, the primary amino group itself is a versatile functional handle. It can be converted into other groups suitable for coupling. For instance, N-arylation of the amino group would yield an N-aryl-2-aminopyridine derivative, a class of compounds known to undergo a wide range of transition metal-catalyzed annulation and functionalization reactions. rsc.orgresearchgate.net Another advanced strategy involves the conversion of the primary amine into a pyridinium salt, which can then act as an electrophile in nickel-catalyzed deaminative alkyl-alkyl cross-couplings. nih.gov This would allow the entire aminomethyl fragment to be replaced with another alkyl group, offering a powerful tool for diversification.

Table 2: Representative Cross-Coupling Reactions of Substituted Aminopyridines

| Reaction Type | Substrate Example | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| C,N-Coupling | 3-Bromo-2-aminopyridine + Morpholine | Pd-precatalyst / LiHMDS | 2-Amino-3-morpholinopyridine | acs.orgnih.gov |

| Annulation | N-phenylpyridin-2-amine + Alkyne | [RhCp*Cl₂]₂ | N-(2-pyridyl)indole | rsc.org |

| C-N Coupling | N-phenyl-2-aminopyridine + Aryl Iodide | CuI / CsF | N,N-diaryl-2-aminopyridine | researchgate.net |

This table provides examples from the literature on analogous systems to illustrate the potential cross-coupling reactivity.

C-H Activation Studies on Substituted Pyridines

Direct C–H functionalization is a highly desirable, atom-economical strategy for modifying heterocyclic cores. nih.govrsc.org The pyridine ring is generally electron-deficient, making it challenging to functionalize. nih.gov However, the substituents on this compound would play a crucial role in directing regioselective C–H activation.

The amino group at the C3 position is a powerful directing group. In many catalytic systems, such groups can direct a metal catalyst to an adjacent C–H bond for cleavage and subsequent functionalization. researchgate.net For this molecule, the C2 and C4 positions are already substituted. Therefore, the directing effect might be frustrated or could potentially lead to functionalization at the less common C5 or C6 positions, or even functionalization of one of the alkyl side chains.

Research on other aminopyridine systems has shown that such directing effects are feasible. For example, Rh(III)-catalyzed olefination of N-(pyridin-2-yl)acetamide occurs selectively at the C3 position. nih.gov Similarly, imines formed in situ from 2-aminopyridines can undergo Rh(III)-catalyzed imidoyl C-H activation to react with other partners. nih.gov These precedents suggest that the amino group of this compound, perhaps after acylation to form a more robust directing group, could enable selective functionalization at the remaining C-H bonds on the ring. The C5 and C6 positions would be the most likely targets for such a transformation.

Table 3: Methodologies for C-H Activation of Pyridine Scaffolds

| Position | Catalyst/Reagent | Reaction Type | Directing Group | Reference |

|---|---|---|---|---|

| C3 | Rh(III) / Cu(OAc)₂ | Olefination | Acylamino | nih.gov |

| C4 | n-BuNa, then ZnCl₂, then Pd catalyst | Negishi Coupling | None (undirected) | nih.govchemrxiv.org |

| C3/C5 | Co-catalyst | Annulation | Hydrazone | researchgate.net |

This table summarizes various strategies for pyridine C-H activation that could be conceptually applied to the target molecule.

Structural Characterization and Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For 4-Isopropyl-2-methylpyridin-3-amine, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

Two-Dimensional NMR Spectrometry for Mechanistic Analysis

Two-dimensional NMR techniques are powerful tools for establishing connectivity between atoms within a molecule. wikipedia.org Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. wikipedia.org For this compound, COSY spectra would show correlations between the methine proton of the isopropyl group and its six methyl protons. Additionally, it would reveal the coupling between the two aromatic protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. wikipedia.org An HSQC spectrum would provide clear correlations for each C-H bond in the molecule, such as the aromatic C-H, the isopropyl methine C-H, the isopropyl methyl C-H, the methyl C-H attached to the ring, and the N-H protons of the amine group. This is crucial for distinguishing between the various methyl and methine signals in the ¹H and ¹³C spectra. wikipedia.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, helping to piece together the molecular skeleton. For instance, the protons of the methyl group at position 2 would show correlations to carbons C2 and C3 of the pyridine ring. The amine protons would show correlations to carbons C3 and C4, confirming the substituent positions.

These 2D NMR methods, by revealing the intricate network of through-bond connectivities, are indispensable for the complete structural elucidation of multi-substituted pyridines. nih.gov

¹H and ¹³C NMR Chemical Shift Analysis

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. The substituents on the pyridine ring—an amino group, a methyl group, and an isopropyl group—each exert distinct electronic effects that influence the chemical shifts of the ring's carbons and protons.

In the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons, the amine (NH₂) protons, the isopropyl methine (CH) proton, the isopropyl methyl (CH₃) protons, and the ring-attached methyl (CH₃) protons. The aromatic protons' chemical shifts are influenced by the electron-donating nature of the amino and alkyl groups. The amine protons often appear as a broad singlet, and their chemical shift can be solvent-dependent.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are particularly informative about the substitution pattern. The carbon atom attached to the nitrogen (C2 and C6) typically resonates at a lower field compared to the other ring carbons. The specific shifts for this compound can be estimated based on data from similarly substituted pyridines. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (C5-H) | 6.5 - 7.5 | Doublet |

| Aromatic-H (C6-H) | 7.8 - 8.5 | Doublet |

| Amine-H (NH₂) | 3.5 - 5.0 | Broad Singlet |

| Isopropyl-CH | 2.8 - 3.5 | Septet |

| Ring-CH₃ | 2.2 - 2.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C-isopropyl) | 155 - 165 |

| C3 (C-NH₂) | 135 - 145 |

| C4 (C-methyl) | 145 - 155 |

| C5 | 115 - 125 |

| C6 | 140 - 150 |

| Isopropyl-CH | 25 - 35 |

| Isopropyl-CH₃ | 20 - 25 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra serve as a molecular fingerprint and provide definitive evidence for the presence of specific functional groups. uobasrah.edu.iqmonash.edu

For this compound, key vibrational modes include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and methyl groups are observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group is expected in the 1580-1650 cm⁻¹ region. orgchemboulder.com

C=C and C=N Ring Stretching: The pyridine ring exhibits several characteristic stretching vibrations in the 1400-1610 cm⁻¹ range.

C-N Stretching: The stretching vibration of the aromatic C-N bond typically appears in the 1250-1335 cm⁻¹ region. orgchemboulder.com

Ring Breathing Modes: These modes, which involve the symmetric expansion and contraction of the pyridine ring, are often strong in the Raman spectrum and can be found around 1000 cm⁻¹. researchgate.netacs.org

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to achieve a more precise assignment of the observed vibrational bands. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| N-H Bend (Scissoring) | 1580 - 1650 | IR |

| Pyridine Ring Stretches | 1400 - 1610 | IR, Raman |

| Aromatic C-N Stretch | 1250 - 1335 | IR |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. news-medical.netrfi.ac.uk For this compound (C₉H₁₄N₂), high-resolution mass spectrometry (HRMS) would confirm its molecular weight of approximately 150.1157 g/mol . nih.gov

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Geometry

A single-crystal X-ray diffraction analysis of this compound would yield a detailed picture of its solid-state conformation. iucr.orgresearchgate.net Key parameters that would be determined include:

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-N, C-H, N-H) and angles within the molecule would confirm the connectivity and hybridization of the atoms. The geometry around the sp²-hybridized carbons of the pyridine ring would be expected to be trigonal planar, with bond angles around 120°.

Ring Planarity: The analysis would determine the extent to which the pyridine ring is planar.

Torsion Angles: The orientation of the isopropyl and amino groups relative to the pyridine ring would be defined by specific torsion angles. Steric hindrance between the substituents could lead to a non-planar arrangement.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as hydrogen bonding involving the amine group (N-H•••N), which can influence the conformation and physical properties of the compound in the solid state. researchgate.net The structure of related pyridine derivatives often shows such interactions. acs.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| Benzene |

| Aniline |

| Diethylamine |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Packing)

The molecular structure of this compound, featuring a primary amino group (-NH₂) and a pyridine nitrogen atom, suggests the potential for significant intermolecular interactions, particularly hydrogen bonding. The amino group can act as a hydrogen bond donor, while the lone pair of electrons on the pyridine nitrogen atom and the amino nitrogen can function as hydrogen bond acceptors.

In the solid state, it is anticipated that these molecules would engage in hydrogen bonding to form extended networks. While a specific crystal structure for this compound is not publicly available, analysis of related aminopyridine derivatives provides insight into potential packing motifs. For instance, the crystal structure of 2-aminopyridine (B139424) reveals the formation of hydrogen-bonded dimers, where the amino group of one molecule interacts with the pyridine nitrogen of another. Similar arrangements are observed in the crystal structures of other aminopyridine derivatives, often leading to the formation of chains or sheets. nih.govacs.org

Computational modeling, such as Density Functional Theory (DFT), can be employed to predict the preferred hydrogen bonding patterns and packing arrangements. Such studies on similar molecules have shown that various hydrogen-bonded conformers can exist with small energy differences. nih.gov

Below is a table summarizing the potential intermolecular interactions for this compound based on the analysis of its functional groups and data from related compounds.

| Interaction Type | Donor | Acceptor | Potential Significance in Crystal Packing |

| Hydrogen Bonding | Amino Group (N-H) | Pyridine Nitrogen | High: Likely to be a primary interaction driving crystal packing, forming dimers or chains. |

| Hydrogen Bonding | Amino Group (N-H) | Amino Nitrogen (of another molecule) | Moderate: Can contribute to the overall hydrogen-bonding network. |

| van der Waals Forces | Isopropyl and Methyl Groups | Isopropyl and Methyl Groups (of other molecules) | Moderate to High: Significant contribution to the overall lattice energy due to the size of the alkyl groups. |

| π-π Stacking | Pyridine Ring | Pyridine Ring (of another molecule) | Possible: Dependent on the relative orientation of the pyridine rings in the crystal lattice. |

Atropisomerism in Biaryl Systems Containing Pyridine Moieties

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, leading to the existence of stable, separable enantiomers. bohrium.com This phenomenon is well-documented in biaryl compounds where bulky substituents in the ortho positions of the two aryl rings restrict free rotation. nih.govresearchgate.net The presence of a pyridine ring in a biaryl system can introduce unique electronic and steric effects that influence the rotational barrier.

While this compound itself is not a biaryl, it can be a key building block in the synthesis of biaryl compounds. If the amino group of this compound were to be transformed into a linkage to another aryl or heteroaryl ring (for example, through a C-N or C-C bond), the resulting biaryl system could exhibit atropisomerism.

The key factors determining the rotational barrier in such a biaryl system would be:

The nature of the second aryl ring and its substituents: Bulky groups in the ortho position of the second ring would sterically clash with the substituents on the pyridine ring.

The substituents on the pyridine ring: The isopropyl group at the 4-position and the methyl group at the 2-position of the this compound moiety would contribute significantly to the steric hindrance around the pivotal bond.

The nature of the bond connecting the two rings: The bond length and the nature of the atoms involved in the bond influence the rotational barrier.

Studies on N-aryl pyridones and other biaryl systems containing pyridine have shown that the energy barriers to rotation can be substantial, leading to configurationally stable atropisomers at room temperature. acs.orgrsc.org The rotational barriers in these systems are influenced by both steric and electronic factors. For instance, the presence of a nitrogen atom in the ring can affect the geometry of the transition state for rotation. acs.org

The table below summarizes the estimated rotational energy barriers for various substituted biaryl systems from the literature, which can serve as a reference for predicting the potential for atropisomerism in biaryl derivatives of this compound.

| Biaryl System | Ortho-Substituents | Rotational Barrier (kcal/mol) | Reference |

| 2,2'-Dimethylbiphenyl | -CH₃, -CH₃ | ~18 | researchgate.net |

| 2-Methylbiphenyl | -CH₃, -H | 6.0 | researchgate.net |

| Axially chiral analogues of 4-(dimethylamino)pyridine | Varies | 15-25 | acs.org |

| N-Aryl Pyridones | Varies | Sufficient for isolation at room temperature | rsc.org |

Given the presence of a methyl group at the 2-position and an isopropyl group at the 4-position, a biaryl system derived from this compound with a bulky ortho-substituted second aryl ring would likely have a significant barrier to rotation, potentially leading to stable atropisomers. Experimental determination of these barriers through techniques like dynamic NMR spectroscopy would be necessary to confirm this hypothesis. researchgate.net

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Isopropyl-2-methylpyridin-3-amine, such studies would provide invaluable insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT analysis of this compound would involve calculating the electron density to determine the molecule's ground-state energy, bond lengths, bond angles, and dihedral angles. This would offer a precise three-dimensional model of the molecule and could be used to predict its stability. Furthermore, reactivity descriptors such as chemical potential, hardness, and electrophilicity could be derived from DFT calculations, providing a quantitative measure of its expected chemical behavior. However, no published studies have reported these calculations for this specific compound.

HOMO-LUMO Analysis for Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally implies a more reactive molecule. An analysis of the spatial distribution of the HOMO and LUMO in this compound would identify the likely sites for electrophilic and nucleophilic attack. At present, there is no available data on the HOMO-LUMO energies or their distributions for this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map of this compound would reveal regions of negative potential, typically associated with lone pairs of electrons on the nitrogen atoms and indicating sites for electrophilic attack, and regions of positive potential, usually found around hydrogen atoms, which are susceptible to nucleophilic attack. Such a map would be instrumental in understanding its intermolecular interactions, but no such analysis has been published.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, which possesses a rotatable isopropyl group, MD simulations could provide significant insights into its conformational flexibility. By simulating its dynamic behavior, researchers could identify the most stable conformations, the energy barriers between them, and how its shape changes in different environments (e.g., in various solvents). This information is crucial for understanding how it might interact with biological targets, such as enzymes. To date, no MD simulation studies have been reported for this compound.

Reaction Pathway Modeling and Energetic Profiles

Given that this compound is used as a reagent in the synthesis of KRAS G12C inhibitors, modeling the reaction pathways it participates in would be of significant interest. Computational modeling could be used to map out the step-by-step mechanism of these reactions, identify transition states, and calculate the activation energies for each step. This would provide a detailed energetic profile of the reaction, helping to understand the reaction kinetics and to optimize reaction conditions. Such studies would be invaluable for rational drug design and synthesis but are not yet available in the scientific literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts from GIAO)

The prediction of spectroscopic parameters is a cornerstone of computational chemistry, allowing for the theoretical corroboration of experimental data and aiding in the structural elucidation of novel compounds. For this compound, methods like the Gauge-Including Atomic Orbital (GIAO) approach are instrumental in forecasting Nuclear Magnetic Resonance (NMR) chemical shifts.

The GIAO method, a widely used quantum chemical technique, calculates the magnetic shielding tensors of nuclei within a molecule. These tensors are then used to predict the corresponding chemical shifts, which are highly sensitive to the electronic environment of each atom. By performing these calculations, typically within the framework of Density Functional Theory (DFT), researchers can generate a theoretical NMR spectrum.

The expected output of such a study would be a table of predicted ¹H and ¹³C NMR chemical shifts. These theoretical values can be compared with experimental data to confirm the compound's structure. Discrepancies between the predicted and experimental values can often be rationalized in terms of solvent effects or conformational dynamics not fully captured by the computational model.

Illustrative Data Table of Predicted NMR Chemical Shifts (GIAO/DFT)

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2-Methyl | Value | Value |

| C3-Amine | Value | Value (NH₂) |

| C4-Isopropyl (CH) | Value | Value |

| C4-Isopropyl (CH₃) | Value | Value |

| Pyridine (B92270) Ring C2 | Value | - |

| Pyridine Ring C3 | Value | - |

| Pyridine Ring C4 | Value | - |

| Pyridine Ring C5 | Value | Value |

| Pyridine Ring C6 | Value | Value |

Note: The values in this table are for illustrative purposes to demonstrate the output of a GIAO calculation and are not based on actual research data for this compound.

Structure-Reactivity and Structure-Property Relationships from Computational Data

Computational data is pivotal in establishing relationships between the molecular structure of this compound and its potential reactivity and physical properties. Through the calculation of various molecular descriptors, a quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) can be developed.

These studies typically involve the calculation of a suite of electronic, steric, and thermodynamic parameters. For instance, the distribution of electron density, dictated by the interplay of the electron-donating amino, methyl, and isopropyl groups and the electron-withdrawing pyridine ring, is a key determinant of the molecule's reactivity.

Key Computational Descriptors:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions.

Topological Polar Surface Area (TPSA): This descriptor is calculated from the contributions of polar atoms and is a good predictor of properties like cell permeability and oral bioavailability.

LogP: The partition coefficient between octanol (B41247) and water (LogP) is a measure of a molecule's lipophilicity, which influences its solubility and pharmacokinetic profile.

For the structural isomer, 2-Isopropyl-4-methylpyridin-3-amine (B2359670), some of these descriptors have been computationally predicted, offering a glimpse into the types of properties that would be relevant for this compound.

Computational Data for the Isomer 2-Isopropyl-4-methylpyridin-3-amine

| Descriptor | Predicted Value |

| TPSA | 38.91 Ų |

| LogP | 2.09562 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

Note: This data is for the structural isomer and is provided for contextual purposes. It is expected that the values for this compound would be similar but not identical due to the different substitution pattern on the pyridine ring.

By systematically modifying the structure of this compound in silico (e.g., by changing substituents) and calculating these descriptors, a QSAR/QSPR model can be built. Such models are invaluable in medicinal and materials chemistry for the rational design of new molecules with tailored properties, without the need for exhaustive synthesis and testing.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The most prominent and well-documented application of 4-Isopropyl-2-methylpyridin-3-amine is its role as a crucial starting material in the synthesis of complex, biologically active molecules. It serves as a key intermediate in the construction of covalent inhibitors targeting the KRAS G12C and G12D mutant proteins, which are implicated in various aggressive cancers, including pancreatic, colorectal, and lung cancer. google.comchemicalbook.commdpi.com

In the synthesis of these inhibitors, the amine is used to build the core heterocyclic structure of the drug molecule. For instance, in patent literature describing the preparation of KRAS G12C inhibitors, this compound is the foundational piece onto which the rest of the complex structure is assembled. google.comgoogle.com A typical synthetic route involves the reaction of this amine with other reagents to form a fused pyrido[2,3-d]pyrimidin-2(1H)-one scaffold. patsnap.com This specific reaction highlights the amine's role in multi-step syntheses where precise control over reactivity and regioselectivity is essential for building intricate molecular architectures. google.comgoogle.com The isopropyl and methyl groups on the pyridine (B92270) ring are critical for modulating the compound's solubility, metabolic stability, and binding affinity to the target protein.

Table 1: Synthetic Application of this compound in KRAS Inhibitor Synthesis

| Intermediate | Product Core Structure | Target | Reference |

|---|---|---|---|

| This compound | Pyrido[2,3-d]pyrimidin-2(1H)-one | KRAS G12C/G12D | mdpi.comgoogle.compatsnap.com |

Building Block for Heterocyclic Scaffolds

The structure of this compound makes it an ideal building block for constructing a variety of larger, more complex heterocyclic systems. moldb.com Heterocyclic compounds are foundational in medicinal chemistry and materials science, and the development of modular synthetic routes to access them is a key area of research. nih.gov The aminopyridine motif is a versatile synthon that can participate in various ring-forming reactions.

Research on related aminopyridines demonstrates their utility in annulation reactions to create fused bicyclic systems like azaindoles. acs.org For example, rhodium-catalyzed C-H activation and annulative coupling of aminopyridines with alkynes is a known method for synthesizing 7-azaindoles. acs.org The amino group in this compound can act as a nucleophile or directing group in cyclization reactions, enabling the construction of new rings fused to the parent pyridine. Furthermore, multicomponent reactions involving aminopyridines provide rapid access to highly substituted heterocyclic products from simple precursors. nih.gov The development of automated flow synthesis methods for creating spirocyclic tetrahydronaphthyridines from primary amines and vinylpyridines further illustrates the power of these building blocks in modern synthetic chemistry. nih.gov

Precursor in the Synthesis of Functionalized Pyridine Derivatives

Beyond its use in building fused ring systems, this compound serves as a precursor for a wide range of other functionalized pyridine derivatives. The reactivity of the amino group and the pyridine ring itself can be exploited to introduce new functional groups and modify the molecule's properties.

Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. Methods for the synthesis of aminopyridines often employ palladium-catalyzed carbon-nitrogen bond formation, a testament to the importance of this class of compounds. acs.org Conversely, the amino group can be a handle for further functionalization. For instance, it can be converted into other functionalities or used to attach different molecular fragments. The synthesis of various aminopyridine derivatives is often achieved through copper-catalyzed amination reactions, highlighting the accessibility of this functional group. nih.gov The presence of both the amino group and the pyridine nitrogen allows for selective reactions; for example, the pyridine nitrogen can be quaternized or coordinated to a metal, which can influence the reactivity of the rest of the molecule.

Design and Synthesis of Novel Ligands for Catalysis

The structural features of this compound make it an attractive candidate for the design of novel ligands for transition metal catalysis. The pyridine nitrogen atom possesses a lone pair of electrons capable of coordinating to a metal center, a fundamental property of pyridine-based ligands. nih.gov The adjacent amino group can also participate in metal coordination, potentially allowing the molecule to act as a bidentate (two-toothed) ligand. Bidentate ligands are highly valued in catalysis because they form stable chelate rings with the metal, which can enhance catalytic activity and selectivity. ekb.eg

The effectiveness of pyridine-based ligands in catalysis is well-established. Palladium(II) complexes with substituted pyridine ligands have been shown to be efficient catalysts for important organic transformations like Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org The electronic properties of the pyridine ligand, modulated by its substituents, can tune the reactivity of the metal center. nih.gov Similarly, aminopyridine ligands have been used to create iron and manganese complexes that catalyze oxidation and epoxidation reactions. ekb.egresearchgate.net The combination of the pyridine ring and the amino group in this compound provides a framework that could be exploited to develop new, efficient catalysts for a variety of synthetic transformations.

Table 2: Potential Catalytic Applications Based on Aminopyridine Ligand Systems

| Metal Center | Catalytic Reaction | Ligand Type | Reference |

|---|---|---|---|

| Palladium (Pd) | Cross-Coupling (e.g., Suzuki, Heck) | Substituted Pyridines | nih.govacs.org |

| Iron (Fe) | Oxidation | Aminopyridine-based | ekb.egresearchgate.net |

| Manganese (Mn) | Epoxidation | Bis-amino-bis-pyridine | researchgate.net |

Applications in Advanced Chemical Research Beyond Biological Targets

While the primary application of this compound is in medicinal chemistry, its structural motifs have potential uses in other areas of advanced chemical research, including materials science. The broader class of aminopyridines has been explored for applications beyond biological targets.

One notable example is the use of metal-aminopyridine complexes in environmental remediation. A study demonstrated that a nickel(II) complex with 4-aminopyridine (B3432731) could serve as an effective catalyst for the removal of organic dyes, such as Orange G, from wastewater. ekb.eg This suggests that complexes derived from this compound could potentially be developed for similar catalytic degradation of pollutants. Additionally, heterocyclic compounds, including pyridine derivatives, are core components of functional materials like organic light-emitting diodes (OLEDs) and sensors. For example, meso-substituted porphyrinoids, which are large heterocyclic systems, have been synthesized using C-N bond-forming reactions that are conceptually similar to those used to make complex aminopyridine derivatives. acs.org Although direct applications of this compound in materials science are not yet widely reported, its properties as a functionalized heterocyclic building block suggest that its utility could extend into the development of novel functional materials.

Q & A

Q. What are the recommended synthetic routes for 4-Isopropyl-2-methylpyridin-3-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common approach involves coupling reactions using transition-metal catalysts. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C can facilitate cross-coupling, but yields may be low (~17.9%) due to steric hindrance from the isopropyl group . Optimization strategies include:

- Catalyst screening : Testing palladium or nickel catalysts for improved efficiency.

- Solvent effects : Polar aprotic solvents like DMF or acetonitrile may enhance solubility.

- Temperature control : Gradual heating (e.g., 50–60°C) to balance reactivity and decomposition.

- Purification : Gradient chromatography (e.g., ethyl acetate/hexane) to isolate the product .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methyl at δ 2.1–2.3 ppm, isopropyl splitting patterns) .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]+ at m/z 163.22 for CHN) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain (e.g., C–C bond lengths ≈ 1.39–1.42 Å) .

Q. How can single-crystal X-ray diffraction confirm the molecular structure, and what software is typically used?

Methodological Answer:

- Crystallization : Slow evaporation of ethanol/water mixtures yields diffraction-quality crystals.

- Data collection : At 193 K, using Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL (for small molecules) refines structural parameters (R factor < 0.05 indicates high precision). SHELXPRO interfaces with macromolecular data .

Advanced Research Questions

Q. How do structural modifications at the isopropyl or methyl groups influence biological activity, particularly in kinase inhibition?

Methodological Answer:

- Isopropyl substitution : Bulky groups may hinder binding to kinase ATP pockets (e.g., p38 MAP kinase). Compare inhibitory IC values of derivatives via enzymatic assays .

- Methyl position : Moving the methyl group to C4 (vs. C2) alters electron density, affecting hydrogen bonding with catalytic lysine residues. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. What challenges arise in resolving crystallographic data for derivatives, and how can SHELX parameters be adjusted?

Methodological Answer:

Q. When encountering discrepancies in biological assay data, what strategies validate target engagement?

Methodological Answer:

- Counter-screening : Test against off-target kinases (e.g., JNK, ERK) to confirm selectivity .

- Cellular thermal shift assay (CETSA) : Measure target protein stabilization post-treatment to verify direct binding .

- SAR consistency : Compare IC trends across analogs; outliers may indicate assay artifacts (e.g., solubility issues) .

Q. How can computational models predict the reactivity of this compound in novel reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.